molecular formula C8H15N B061081 Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) CAS No. 188415-91-0

Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)

Cat. No. B061081
CAS RN: 188415-91-0
M. Wt: 125.21 g/mol
InChI Key: QOJXVMAYVSLBJT-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) is a chemical compound that belongs to the class of amines. It is also known as norbornan-2-amine or 1-methylbicyclo[3.2.0]heptan-2-amine. This compound has gained significant attention in scientific research due to its unique chemical structure and potential applications.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI).

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It may also modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential use as an antidepressant and antipsychotic. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in drug discovery and development. However, the limitations include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI). These include:
1. Further studies on its mechanism of action and interactions with neurotransmitter systems in the brain.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Investigation of its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studies on its potential use as an antidepressant and antipsychotic.
5. Investigation of its potential use as a building block in the synthesis of new pharmaceuticals and biologically active compounds.
Conclusion
In conclusion, Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. It has been studied for its potential use as a neuroprotective agent, antipsychotic, and antidepressant. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.

Synthesis Methods

The synthesis of Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) involves the reaction of 1-methylcyclohexene with ammonia in the presence of a catalyst. The reaction yields a mixture of isomers, and the desired compound can be isolated using various separation techniques. The synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI) has several potential applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals and biologically active compounds. The unique chemical structure of this compound makes it an attractive target for drug discovery and development. It has been studied for its potential use as a neuroprotective agent, antipsychotic, and antidepressant.

properties

CAS RN

188415-91-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(1S,2S,5S)-1-methylbicyclo[3.2.0]heptan-2-amine

InChI

InChI=1S/C8H15N/c1-8-5-4-6(8)2-3-7(8)9/h6-7H,2-5,9H2,1H3/t6-,7+,8+/m1/s1

InChI Key

QOJXVMAYVSLBJT-CSMHCCOUSA-N

Isomeric SMILES

C[C@]12CC[C@H]1CC[C@@H]2N

SMILES

CC12CCC1CCC2N

Canonical SMILES

CC12CCC1CCC2N

synonyms

Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.